molecular formula C17H28N4O3S B5092814 N-[2-(dimethylamino)ethyl]-3-(1-pyridin-3-ylsulfonylpiperidin-4-yl)propanamide

N-[2-(dimethylamino)ethyl]-3-(1-pyridin-3-ylsulfonylpiperidin-4-yl)propanamide

Cat. No.: B5092814
M. Wt: 368.5 g/mol
InChI Key: BFEQEDMPIGLITK-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-3-(1-pyridin-3-ylsulfonylpiperidin-4-yl)propanamide is a complex organic compound with a unique structure that includes a piperidine ring, a pyridine ring, and a sulfonyl group

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-3-(1-pyridin-3-ylsulfonylpiperidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O3S/c1-20(2)13-10-19-17(22)6-5-15-7-11-21(12-8-15)25(23,24)16-4-3-9-18-14-16/h3-4,9,14-15H,5-8,10-13H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFEQEDMPIGLITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)CCC1CCN(CC1)S(=O)(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-3-(1-pyridin-3-ylsulfonylpiperidin-4-yl)propanamide typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. The key steps include:

    Formation of the Piperidine Intermediate: This involves the reaction of a suitable amine with a ketone or aldehyde to form the piperidine ring.

    Sulfonylation: The piperidine intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Coupling with Pyridine: The sulfonylated piperidine is coupled with a pyridine derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-3-(1-pyridin-3-ylsulfonylpiperidin-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-3-(1-pyridin-3-ylsulfonylpiperidin-4-yl)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-3-(1-pyridin-3-ylsulfonylpiperidin-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: Used as a photoinitiator in polymer chemistry.

    Bis[2-(dimethylamino)ethyl]ether: Used as an amine catalyst in industrial applications.

Uniqueness

N-[2-(dimethylamino)ethyl]-3-(1-pyridin-3-ylsulfonylpiperidin-4-yl)propanamide is unique due to its specific combination of functional groups and its potential applications in multiple fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial purposes.

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